Diisooctyl glutarate
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Overview
Description
Diisooctyl glutarate is an organic compound with the molecular formula C21H40O4. It is a diester derived from glutaric acid and isooctanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in enhancing the properties of polyvinyl chloride (PVC) and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl glutarate is typically synthesized through an esterification reaction between glutaric acid or its derivatives (such as dimethyl glutarate) and isooctanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of glutaric acid with isooctanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products. The final product is purified through vacuum distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Diisooctyl glutarate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glutaric acid and isooctanol.
Oxidation: Under oxidative conditions, the ester groups in this compound can be converted to carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Glutaric acid and isooctanol.
Oxidation: Glutaric acid derivatives.
Reduction: Alcohol derivatives of glutaric acid.
Scientific Research Applications
Diisooctyl glutarate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers, enhancing their mechanical properties and processability.
Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.
Medicine: Explored for its biocompatibility and potential use in medical devices and drug delivery systems.
Industry: Widely used in the manufacture of flexible plastics, adhesives, coatings, and sealants.
Mechanism of Action
Diisooctyl glutarate is often compared with other plasticizers such as:
Dioctyl phthalate (DOP): Similar in function but has raised health and environmental concerns.
Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications but different molecular structure.
Diisodecyl phthalate (DIDP): Used in similar applications but with a higher molecular weight and different performance characteristics.
Uniqueness: this compound is unique due to its lower toxicity compared to phthalate plasticizers, making it a safer alternative for various applications. It also offers excellent performance in terms of flexibility and durability of the final products .
Comparison with Similar Compounds
- Dioctyl phthalate (DOP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Diethylhexyl adipate (DEHA)
- Diethylhexyl sebacate (DEHS)
Properties
CAS No. |
28880-25-3 |
---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bis(6-methylheptyl) pentanedioate |
InChI |
InChI=1S/C21H40O4/c1-18(2)12-7-5-9-16-24-20(22)14-11-15-21(23)25-17-10-6-8-13-19(3)4/h18-19H,5-17H2,1-4H3 |
InChI Key |
SFNLXSGWZBPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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